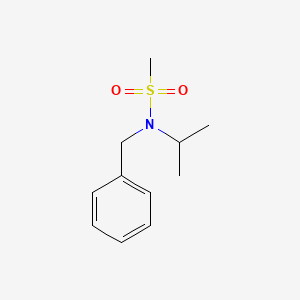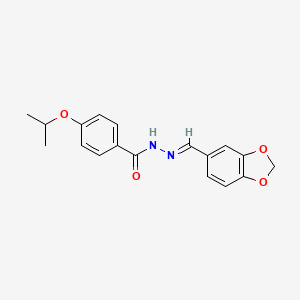![molecular formula C15H16N4OS B5567225 2-(benzylsulfanyl)-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5567225.png)
2-(benzylsulfanyl)-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(benzylsulfanyl)-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound that belongs to the class of triazolo-pyrimidines. These compounds are known for their diverse biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties . The unique structure of this compound makes it a promising candidate for various scientific research applications.
Preparation Methods
The synthesis of 2-(benzylsulfanyl)-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one typically involves the oxidative cyclization of N-(2-pyridyl)amidines or guanidines . Common oxidizers used in this process include sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), and manganese dioxide (MnO2) . More environmentally friendly oxidizers such as phenyliodine bis(trifluoroacetate) (PIFA) and iodine/potassium iodide (I2/KI) can also be used . Industrial production methods may involve the use of heterogeneous catalysts like CuOx-ZnO/Al2O3-TiO2 to improve yield and efficiency .
Chemical Reactions Analysis
2-(benzylsulfanyl)-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include hydroxylamine (NH2OH·HCl) for cyclization and N-chlorosuccinimide (NCS) for oxidative transformations . Major products formed from these reactions include 2-amino[1,2,4]triazolo[1,5-a]pyridines and other substituted triazolo-pyrimidines .
Scientific Research Applications
2-(benzylsulfanyl)-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one has shown promising neuroprotective and anti-neuroinflammatory properties . It has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer’s disease, Parkinson’s disease, and ischemic stroke . Additionally, this compound has been evaluated for its anticancer activity, particularly in targeting epidermal growth factor receptor (EGFR) proteins . Its unique structure allows for favorable interactions with active residues of various molecular targets, making it a valuable compound in medicinal chemistry .
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves the inhibition of endoplasmic reticulum (ER) stress, apoptosis, and the NF-kB inflammatory pathway . By reducing the expression of ER chaperone BIP and apoptosis marker cleaved caspase-3, this compound exhibits neuroprotective effects . Additionally, it inhibits the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in LPS-stimulated human microglia cells, contributing to its anti-inflammatory properties .
Comparison with Similar Compounds
Similar compounds to 2-(benzylsulfanyl)-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one include pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives . These compounds also exhibit significant biological activities, particularly in cancer treatment by targeting CDK2 proteins . this compound stands out due to its dual neuroprotective and anti-neuroinflammatory properties, making it a unique and valuable compound in both medicinal and industrial applications .
Properties
IUPAC Name |
2-benzylsulfanyl-5-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4OS/c1-2-6-12-9-13(20)19-14(16-12)17-15(18-19)21-10-11-7-4-3-5-8-11/h3-5,7-9H,2,6,10H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWDZDZGLDCCMGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N2C(=N1)N=C(N2)SCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-(5-chloro-2-pyridinyl)-2-(2-pyridinylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5567142.png)

![[(E)-(3-phenoxyphenyl)methylideneamino] benzoate](/img/structure/B5567163.png)
![METHYL 2-({5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}SULFANYL)ACETATE](/img/structure/B5567169.png)
![[2-[(5-Methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl] furan-2-carboxylate](/img/structure/B5567173.png)
![1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-imidazole](/img/structure/B5567176.png)
![1-[(3-cyclohexyl-5-isoxazolyl)methyl]-3-azepanamine dihydrochloride](/img/structure/B5567183.png)
![5-butyl-1-(2-methoxyphenyl)-4-[(1-methyl-4-piperidinyl)carbonyl]-2-piperazinone](/img/structure/B5567195.png)

![1-(2-aminoethyl)-N-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5567201.png)

![2-(azocan-1-yl)-N-[(E)-(4-bromophenyl)methylideneamino]acetamide](/img/structure/B5567231.png)
![N-[(E)-1-(3,4-dimethoxyphenyl)-3-[(2E)-2-[(1,2-dimethylindol-3-yl)methylidene]hydrazinyl]-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B5567238.png)

